molecular formula C15H19N3O3 B2427666 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251632-16-2

2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2427666
CAS RN: 1251632-16-2
M. Wt: 289.335
InChI Key: IKUVKBDOMBLBBQ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CP-oxadiazole, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its anti-inflammatory and analgesic properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee possesses several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to exhibit significant anticancer and antifungal activity, making it a potential candidate for the development of new cancer drugs and fungicides.
However, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee also possesses some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. In addition, its toxicity profile and pharmacokinetics have not been fully characterized, making it difficult to determine its safety and efficacy in humans.

Future Directions

Despite its limitations, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee holds significant promise for future research. Some possible future directions include:
1. Further studies to elucidate its mechanism of action and optimize its therapeutic potential.
2. Studies to determine its toxicity profile and pharmacokinetics in humans.
3. Development of new formulations and delivery methods to enhance its therapeutic efficacy.
4. Studies to explore its potential applications in other fields, such as agriculture and environmental science.
5. Development of new derivatives and analogs with improved pharmacological properties.
In conclusion, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee is a novel compound with significant potential for various scientific research applications. Its synthesis method is simple and efficient, and it possesses significant anticancer and antifungal activity. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-cyclopentylacetyl chloride with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee.

Scientific Research Applications

2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been extensively studied for its potential applications in various fields. In the field of medicine, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition to its medicinal properties, 2-cyclopentyl-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamidee has also been studied for its potential applications in the field of agriculture. It has been found to possess significant antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.

properties

IUPAC Name

2-cyclopentyl-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-7-12(10(2)20-9)14-17-18-15(21-14)16-13(19)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUVKBDOMBLBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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